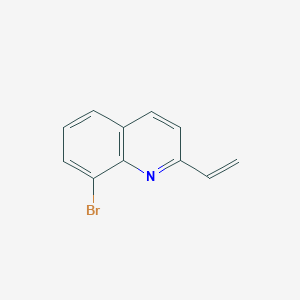

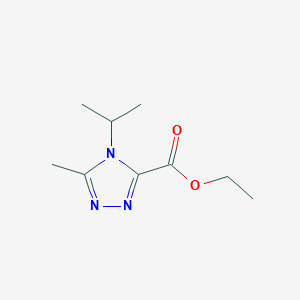

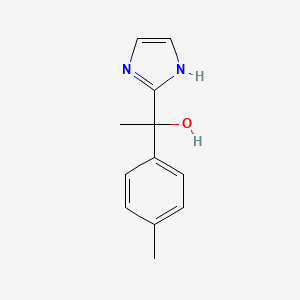

![molecular formula C10H21N3O3 B1445247 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate CAS No. 1344798-13-5](/img/structure/B1445247.png)

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate

Übersicht

Beschreibung

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate, also known as TBHM, is a versatile and widely used reagent in synthetic organic chemistry. TBHM is used in a variety of reactions and applications, such as the synthesis of amines, the synthesis of heterocycles, and the synthesis of peptides. TBHM has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. In addition, TBHM has been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and polymers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This class of compounds, including derivatives like tert-butyl N-hydroxycarbamate, serves as valuable building blocks in organic synthesis, showing their utility in constructing complex molecules. Such compounds have been easily prepared from aldehydes in a methanol-water mixture, showcasing their role in the synthesis of N-(Boc)hydroxylamines and highlighting their importance in organic synthesis as versatile building blocks (Guinchard, Vallée, & Denis, 2005).

Asymmetric Mannich Reaction

The compound has been implicated in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions. These reactions are pivotal for the synthesis of chiral amino carbonyl compounds, demonstrating the compound's application in creating enantiomerically pure substances necessary for various fields, including drug development (Yang, Pan, & List, 2009).

Diels-Alder Reactions

The compound's derivatives have been used in Diels-Alder reactions , showcasing its utility in constructing cyclic compounds. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, demonstrates the versatility of tert-butyl N-hydroxycarbamates in synthesizing complex cyclic structures, underscoring their role in creating pharmacologically relevant molecules (Padwa, Brodney, & Lynch, 2003).

Structural Characterization

Characterization using 2D Heteronuclear NMR Experiments has been performed on similar compounds to understand their molecular structure better. This type of research highlights the importance of structural elucidation in understanding the chemical behavior and potential applications of such compounds (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Wirkmechanismus

Target of Action

The compound is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and eventually death of the insect .

Mode of Action

Carbamates, like the compound , typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses in insects and other organisms .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates disrupt the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, carbamates are generally well absorbed by the gastrointestinal tract, skin, and lungs. They are widely distributed in the body and are primarily metabolized by the liver. The metabolites are usually excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic nerves. This can cause a variety of symptoms, including muscle weakness, blurred vision, and in severe cases, respiratory failure .

Action Environment

The activity and stability of carbamates can be influenced by various environmental factors such as temperature, pH, and presence of other chemicals. For example, some carbamates are known to be less stable and more rapidly degraded in alkaline conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBISIYPNCVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O)/N)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

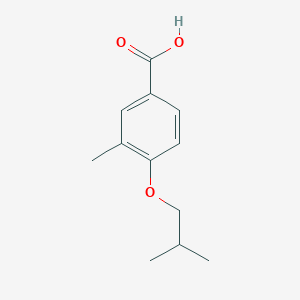

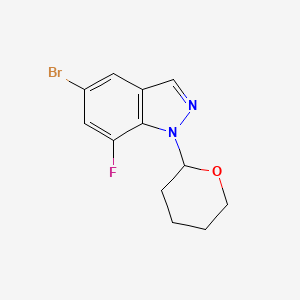

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)

![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)

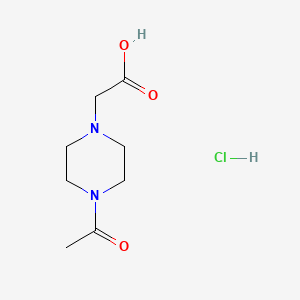

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)